molecular formula C14H18ClF2NO2 B13157775 Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B13157775
M. Wt: 305.75 g/mol
InChI Key: NUJIRRHTZVSJFD-MNMPKAIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyl group and a difluoromethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: This step often involves benzylation reactions using benzyl halides under basic conditions.

    Introduction of the Difluoromethyl Group: This can be done using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.

    Esterification: The carboxylate group is introduced through esterification reactions.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or difluoromethyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
  • Methyl (3S,4S)-4-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Uniqueness

Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is unique due to the presence of both benzyl and difluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a synthetic compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and a difluoromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of central nervous system disorders and other conditions. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H16_{16}ClF2_2NO2_2
  • Molecular Weight : 291.72 g/mol
  • Structure : The presence of both the benzyl and difluoromethyl groups enhances the compound's lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoromethyl group is particularly significant as it has been shown to enhance binding affinity and selectivity towards certain biological targets compared to non-fluorinated analogs .

Biological Activity

Research indicates that compounds with pyrrolidine structures often exhibit diverse pharmacological properties. The specific biological activities associated with this compound include:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through modulation of key signaling pathways involved in cell proliferation and survival.
  • Neuroprotective Effects : The compound shows promise in protecting neuronal cells from damage in models of neurodegenerative diseases.
  • Kinase Inhibition : Similar compounds have been reported to act as kinase inhibitors, which could be relevant for this compound's mechanism of action .

Case Studies

  • In Vitro Studies : Various in vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines, suggesting its potential as an anticancer agent.
  • Animal Models : In animal models of neurodegeneration, administration of this compound has shown reduced markers of inflammation and improved cognitive function, indicating its therapeutic potential for treating conditions like Alzheimer's disease.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acidPyrrolidine ring with methyl groupKnown for antihypertensive properties
1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acidPyrrolidine ring with two methyl groupsExhibits different biological activities
Methyl 1-benzylpyrrolidine-3-carboxylateSimilar pyrrolidine structureUsed as a precursor in various synthesis pathways

The difluoromethyl substitution in this compound potentially enhances its biological activity and specificity compared to these similar compounds .

Properties

Molecular Formula

C14H18ClF2NO2

Molecular Weight

305.75 g/mol

IUPAC Name

methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C14H17F2NO2.ClH/c1-19-14(18)12-9-17(8-11(12)13(15)16)7-10-5-3-2-4-6-10;/h2-6,11-13H,7-9H2,1H3;1H/t11-,12-;/m1./s1

InChI Key

NUJIRRHTZVSJFD-MNMPKAIFSA-N

Isomeric SMILES

COC(=O)[C@@H]1CN(C[C@H]1C(F)F)CC2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)C1CN(CC1C(F)F)CC2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.